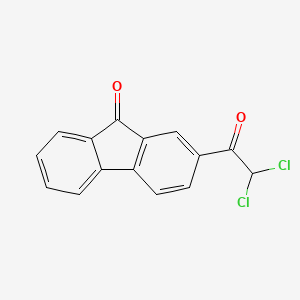
2-(Dichloroacetyl)-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloroacetyl)-9H-fluoren-9-one is an organic compound that features a fluorenone core with a dichloroacetyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloroacetyl)-9H-fluoren-9-one typically involves the acylation of fluorenone with dichloroacetyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
[ \text{Fluorenone} + \text{Dichloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloroacetyl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the dichloroacetyl group or to reduce the fluorenone core.
Substitution: The dichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction may produce fluorenol derivatives.
Scientific Research Applications
2-(Dichloroacetyl)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dichloroacetyl)-9H-fluoren-9-one is not well-characterized. based on its structure, it is likely to interact with biological molecules through covalent bonding or non-covalent interactions. The dichloroacetyl group may act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzyme activity or other biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroacetyl chloride: A related compound used in acylation reactions.
Fluorenone: The core structure of 2-(Dichloroacetyl)-9H-fluoren-9-one.
Chloramphenicol: Contains a dichloroacetyl group and is used as an antibiotic.
Uniqueness
This compound is unique due to the combination of the fluorenone core and the dichloroacetyl substituent. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components.
Properties
CAS No. |
42834-64-0 |
|---|---|
Molecular Formula |
C15H8Cl2O2 |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-(2,2-dichloroacetyl)fluoren-9-one |
InChI |
InChI=1S/C15H8Cl2O2/c16-15(17)13(18)8-5-6-10-9-3-1-2-4-11(9)14(19)12(10)7-8/h1-7,15H |
InChI Key |
RIFVOQRZMSRNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















